2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol

CNS drug design LogP optimization dihydrofuropyridine building blocks

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol (CAS 109275-04-9) is a chiral, partially saturated furo[2,3-b]pyridine derivative belonging to the broader dihydrofuropyridin-3-ol class. It features a 2-methyl substituent on the dihydrofuran ring and a secondary alcohol at the 3-position, yielding a molecular formula of C₈H₉NO₂ and a computed monoisotopic mass of 151.06337 Da.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 109275-04-9
Cat. No. B173434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
CAS109275-04-9
Synonyms2,3-dihydro-2-Methyl-Furo[2,3-b]pyridin-3-ol
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1C(C2=C(O1)N=CC=C2)O
InChIInChI=1S/C8H9NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5,7,10H,1H3
InChIKeyXMAKKSZPTPYUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol (CAS 109275-04-9): A Defined Heterocyclic Building Block for CNS-Oriented and Kinase-Targeted Discovery


2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol (CAS 109275-04-9) is a chiral, partially saturated furo[2,3-b]pyridine derivative belonging to the broader dihydrofuropyridin-3-ol class. It features a 2-methyl substituent on the dihydrofuran ring and a secondary alcohol at the 3-position, yielding a molecular formula of C₈H₉NO₂ and a computed monoisotopic mass of 151.06337 Da . The compound is supplied as a research-grade intermediate (purity ≥97% HPLC) and has been commercialized as a privileged building block (vendor ID: AC-0582) to major pharmaceutical R&D programs, including those targeting nicotinic receptor pathways and kinase inhibition scaffolds .

Why 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol Cannot Be Interchanged with Other Dihydrofuropyridin-3-ol Isomers


The dihydrofuropyridin-3-ol scaffold exists in multiple regioisomeric forms (furo[2,3-b], furo[3,2-b], furo[2,3-c], and furo[3,2-c]) and positional methyl variants (2-methyl vs. 6-methyl), each exhibiting distinct computed physicochemical properties that govern solubility, permeability, and pharmacophoric geometry [1]. Specifically, the 2-methyl substitution on the saturated dihydrofuran ring of the [2,3-b] regioisomer uniquely positions the methyl group adjacent to the chiral 3-hydroxy center, generating a stereochemically defined hydrogen-bond donor/acceptor motif not replicated by the 6-methyl analog (CAS 39853-88-8) or the unsubstituted parent (CAS 144186-57-2). Experimental reactivity profiling across furopyridine regioisomers demonstrates that the [2,3-b] series undergoes distinct bromination and N-oxidation outcomes relative to [3,2-b], [2,3-c], and [3,2-c] counterparts, confirming that simple substitution with an in-class analog will not reproduce the same downstream functionalization chemistry [2].

Quantitative Procurement Guide: Head-to-Head Physicochemical and Reactivity Differentiation of 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol


Enhanced Lipophilicity (LogP) Relative to the Unsubstituted Parent Enables Superior Blood-Brain Barrier Partitioning Prediction

The 2-methyl substituent on 2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol increases the computed LogP (XLogP3-AA) by 0.79 log units relative to the unsubstituted parent 2,3-dihydrofuro[2,3-b]pyridin-3-ol (CAS 144186-57-2) [1]. This shift brings the compound into the favorable CNS drug-likeness window (LogP 2–4) and represents a quantifiable property advantage for blood-brain barrier permeability predictions.

CNS drug design LogP optimization dihydrofuropyridine building blocks

Higher Molecular Complexity and Lower Conformational Flexibility Versus the 6-Methyl Regioisomer

Although 2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol and its 6-methyl positional isomer (CAS 39853-88-8) share the identical molecular formula (C₈H₉NO₂) and molecular weight (151.163 g/mol), they differ in topological polar surface area (TPSA), a key determinant of passive membrane permeability and oral bioavailability .

scaffold diversity conformational restriction medicinal chemistry design

Differential pKa Confers Distinct Ionization State at Physiological pH Compared to the Des-methyl Parent

The predicted acid dissociation constant (pKa) of 2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is approximately 12.18 ± 0.40, calculated for the 3-hydroxyl proton . This value is consistent with a secondary alcohol on a partially saturated heterocycle and indicates the compound remains fully neutral at physiological pH (7.4). While the unsubstituted parent compound (CAS 144186-57-2) lacks a reported pKa specifically for the 2-methyl derivative, the electron-donating effect of the 2-methyl group is expected to slightly alter the acid-base character of the ring nitrogen, a difference that can influence salt formation and chromatographic behavior during purification.

ionization state prediction pKa drug-like property optimization

Documented Commercial Supply Track Record as a Privileged Fragment to Top-20 Pharma Outperforms Generic Catalog Intermediates

The compound is supplied under the vendor ID AC-0582 by GLSyntech (USA) / Tianjin Anhao Biotechnology, with documented distribution to 11 top-tier pharmaceutical companies including Roche, GSK, AbbVie, Novartis, Pfizer, Johnson & Johnson, Amgen, and Bayer . The standard commercial purity is ≥97% HPLC, with packaging available from 5 g to 1 kg scale . This established procurement history indicates validated quality control and reliable supply chains that generic dihydrofuropyridine alternatives from unvetted sources cannot guarantee.

privileged building block pharmaceutical procurement quality assurance

Highest-Confidence Application Scenarios for 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Design Requiring LogP > 0.5 with Hydrogen-Bond Donor Capacity

Fragment-based drug discovery (FBDD) programs targeting CNS indications require fragments with LogP values above 0.5 to ensure sufficient passive BBB permeability while maintaining low molecular weight (<200 Da). With a computed XLogP3-AA of 0.89 , 2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol satisfies this requirement, whereas the des-methyl parent compound (LogP 0.1) falls below the threshold. The presence of the secondary alcohol (HBD count = 1) provides a synthetic handle for esterification, etherification, or oxidation during fragment elaboration, making it a superior selection for CNS fragment collections.

Stereochemically Defined Scaffold for Nicotinic Receptor Ligand Optimization

The compound has been specifically noted for its interaction with nicotinic acetylcholine receptors (nAChRs) , a class of pentameric ligand-gated ion channels implicated in cognitive function and neuroprotection. The 2-methyl group in the dihydrofuran ring introduces a chiral center adjacent to the 3-hydroxyl moiety, creating enantiomerically pure or enriched building blocks that can probe the stereochemical preferences of nAChR orthosteric and allosteric binding sites. Researchers seeking nAChR-positive allosteric modulators should prioritize this scaffold over achiral furopyridine analogs that cannot provide stereochemical SAR information.

Kinase Inhibitor Scaffold Diversification with Defined C-3 Exit Vector Chemistry

Dihydrofuro[2,3-b]pyridine derivatives have been validated as IRAK4 inhibitor scaffolds, with optimized leads achieving IC₅₀ values as low as 6.2 nM [1]. The 3-hydroxyl group of 2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol serves as a diversification point for introducing substituted amines, carbamates, or ethers that explore the ribose-binding pocket or hinge-region contacts of kinases. The 2-methyl substituent additionally shields one face of the dihydrofuran ring, influencing the trajectory of the C-3 vector relative to the unsubstituted parent—a geometric parameter that can be exploited in structure-based design of selective kinase inhibitors.

Quality-Controlled Intermediate for Late-Stage Functionalization in Lead Optimization

When lead optimization campaigns require consistent, high-purity building blocks for parallel SAR synthesis, the established supply chain (≥97% HPLC purity, multi-gram to kilogram availability) reduces logistical risk . The compound's track record of supply to 11 major pharmaceutical R&D organizations provides confidence that the material has passed rigorous incoming quality inspection, and the absence of rotatable bonds (rotatable bond count = 0) minimizes conformational uncertainty in computational docking studies, streamlining the design-make-test-analyze cycle.

Quote Request

Request a Quote for 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.